Ethyllithium
Overview
Description
Ethyllithium is an organolithium compound with the chemical formula C₂H₅Li. It is a colorless flaky crystal or a colorless to yellowish solution. This compound is highly reactive and is commonly used in organic synthesis as a strong base and nucleophile .
Mechanism of Action
Target of Action
Ethyllithium, also known as Lithium, ethyl-, is a type of organolithium reagent. These reagents are chemical compounds that contain carbon–lithium (C–Li) bonds . They are frequently used in organic synthesis to transfer the organic group or the lithium atom to the substrates in synthetic steps, through nucleophilic addition or simple deprotonation . Therefore, the primary targets of this compound are the substrates in these synthetic steps .
Mode of Action
The interaction of this compound with its targets involves the transfer of the organic group or the lithium atom to the substrates. This is achieved through nucleophilic addition or simple deprotonation . Due to the large difference in electronegativity between the carbon atom and the lithium atom, the C−Li bond in organolithium reagents is highly ionic . This polar nature makes organolithium reagents good nucleophiles and strong bases .
Biochemical Pathways
Organolithium reagents are known to be important in organic synthesis . They are used in industry as an initiator for anionic polymerization, leading to the production of various elastomers . They have also been applied in asymmetric synthesis in the pharmaceutical industry .
Pharmacokinetics
Organolithium reagents are known to be highly reactive . They are often used in solution form for laboratory organic synthesis
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific substrates and synthetic steps involved. As a strong base and good nucleophile, this compound can facilitate various chemical reactions, leading to the formation of new compounds . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degree of aggregation of organolithium reagents depends on the organic substituent and the presence of other ligands . Furthermore, certain organolithium compounds possess properties such as solubility in nonpolar solvents that can complicate their behavior . Therefore, the specific environmental conditions can significantly impact the action of this compound.
Preparation Methods
Ethyllithium can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of bromoethane with metallic lithium in pentane.
Industrial Production Methods: Industrially, this compound is produced in a similar manner but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyllithium undergoes various types of chemical reactions:
Oxidation and Reduction: this compound can be oxidized to form ethylene and lithium hydride.
Substitution Reactions: this compound is commonly used in nucleophilic substitution reactions.
Common Reagents and Conditions: this compound is often used in dry, inert solvents such as hexane or benzene.
Major Products: The major products of this compound reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Ethyllithium has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyllithium is part of a broader class of organolithium compounds, which include:
Mthis compound (CH₃Li): Similar in reactivity but with a simpler structure.
Butyllithium (C₄H₉Li): More commonly used in industrial applications due to its higher reactivity and availability.
Phenyllithium (C₆H₅Li): Used in the synthesis of aromatic compounds.
Compared to these compounds, this compound offers a balance of reactivity and selectivity, making it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
lithium;ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5.Li/c1-2;/h1H2,2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZXOWQOWPHHRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[CH2-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Li | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601001772 | |
Record name | Lithium ethan-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601001772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
36.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811-49-4 | |
Record name | Ethyllithium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lithium ethan-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601001772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyllithium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.246 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of ethyllithium?
A1: this compound has the molecular formula C2H5Li. It consists of an ethyl group (C2H5) directly bonded to a lithium atom.
Q2: What is known about the aggregation state of this compound?
A2: this compound exists as a tetramer in benzene solution. [] This means four individual C2H5Li units associate to form a larger structure.
Q3: How does this compound interact with a substrate during a reaction?
A3: this compound acts as a strong nucleophile due to the highly polarized carbon-lithium bond. The electron-rich carbanion (ethyl group) readily attacks electron-deficient centers in substrates. [, ] For instance, this compound adds to the carbonyl group of ketones, leading to the formation of tertiary alcohols after hydrolysis. [, ]
Q4: Does the lithium atom in this compound directly participate in reactions?
A4: Yes, evidence suggests that lithium is involved in the rate-determining step of some reactions. Kinetic isotope effects using 6Li and 7Li in the reaction of this compound with benzyl chloride indicate significant weakening of the C-Li bond in the transition state. []
Q5: Is this compound compatible with all solvents?
A5: No, this compound reacts violently with protic solvents like water and alcohols. It is typically handled in inert, aprotic solvents like diethyl ether, tetrahydrofuran (THF), or hydrocarbons. [, , ]
Q6: How does temperature affect the stability of this compound?
A6: this compound is thermally unstable at room temperature and decomposes more rapidly at elevated temperatures. [] This decomposition often involves β-hydride elimination to form lithium hydride and ethylene.
Q7: How does the presence of Lewis bases like THF affect this compound?
A7: Lewis bases can coordinate to the lithium atom in this compound, influencing its reactivity and aggregation state. For example, the addition of THF can break down higher-order aggregates, increasing reactivity. [, ]
Q8: Can this compound be used with silica gel?
A8: this compound reacts readily with acidic protons, including those present on silica gel surface hydroxy groups. [] This reactivity limits its use in chromatography or purification techniques involving silica gel.
Q9: What are the main synthetic applications of this compound?
A9: this compound is frequently employed in various reactions, including:
- Nucleophilic addition: Reacting with aldehydes and ketones to form alcohols. [, ]
- Metal-halogen exchange: Reacting with aryl or alkyl halides to generate other organolithium reagents. []
- Deprotonation: Abstracting acidic protons from substrates, creating new carbanions for further reactions. [, ]
- Initiation of anionic polymerization: Used as an initiator for the polymerization of dienes like butadiene and isoprene. [, ]
Q10: How does the solvent influence this compound-catalyzed polymerization?
A10: Solvent significantly affects the aggregation state and reactivity of the active species. For example, polymerization in hydrocarbon media is not a typical anionic process and exhibits unique characteristics attributed to the participation of both carbanionic and lithium components of the active center. [, ] Polar solvents like THF can disrupt aggregation, leading to different polymerization kinetics and potentially impacting polymer microstructure. [, ]
Q11: Has computational chemistry been used to study this compound?
A11: Yes, ab initio calculations have been performed to investigate mthis compound clusters, providing insights into binding energies and geometries. [] While not directly focused on this compound, these studies offer valuable information about the nature of organolithium bonding. Further computational studies can explore specific aspects of this compound reactivity and structural characteristics.
Q12: How do structural modifications to this compound affect its reactivity?
A12: While not explicitly covered in the provided research, general knowledge about organolithium reagents suggests that substituents on the ethyl group would influence reactivity.
Q13: How is this compound typically supplied and stored?
A13: Due to its high reactivity, this compound is commercially available as a solution in inert solvents like diethyl ether or hydrocarbons. [, ] Storage under inert atmosphere and low temperatures is crucial to minimize decomposition.
Q14: What safety precautions should be taken when handling this compound?
A14: this compound is highly flammable and reacts violently with air and moisture. [] Proper handling and storage under inert atmosphere using appropriate techniques and personal protective equipment are essential to ensure safety. []
Q15: What analytical techniques are used to study this compound?
A15: Various techniques are employed to characterize and quantify this compound:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about structure, aggregation, and reaction mechanisms. [, , ]
- Infrared (IR) spectroscopy: Used to identify characteristic functional groups and study bonding. []
- X-ray photoelectron spectroscopy (XPS): Can be used to analyze the composition of surfaces after reactions with this compound. []
- Gas chromatography (GC): Coupled with appropriate detectors, GC can identify and quantify volatile byproducts formed during reactions, providing insights into reaction mechanisms. []
- Titration: Alkyllithium reagents like this compound can be quantitatively analyzed by titration to determine their concentration. []
Q16: What are the environmental concerns associated with this compound?
A16: While the provided articles don't directly address this, this compound's high reactivity necessitates careful handling and disposal to avoid environmental contamination. Controlled reactions with appropriate reagents, followed by proper waste treatment, are crucial to minimize environmental impact.
Q17: Are there alternatives to this compound in specific reactions?
A17: Depending on the specific transformation, alternative reagents such as Grignard reagents (RMgX) or organocuprates may be employed. [, ] The choice depends on factors such as reactivity, selectivity, and functional group tolerance.
Q18: What resources are valuable for this compound research?
A18: Access to specialized equipment like gloveboxes for handling air-sensitive materials, NMR and IR spectrometers for structural analysis, and GC systems for analyzing reaction mixtures is essential. Collaboration with experts in organometallic chemistry and access to databases containing spectroscopic and reactivity data are also valuable resources.
Q19: What are some historical milestones in the study of this compound?
A19: * Early synthesis and use as polymerization catalysts: this compound's early applications focused on its ability to initiate polymerization reactions. [] * Elucidation of its tetrameric structure: Understanding its aggregation behavior was crucial for interpreting its reactivity. []* Mechanistic studies using isotopic labeling: Experiments using lithium isotopes provided valuable information about reaction pathways and lithium's role. []
Q20: How does this compound research intersect with other disciplines?
A20: The study of this compound has implications in various fields:
- Polymer chemistry: Understanding its role in polymerization provides insights into controlling polymer properties. [, , ]
- Materials science: this compound and its derivatives can be used in the synthesis of new materials with tailored properties. []
- Organic synthesis: Its versatile reactivity makes it a valuable tool for constructing complex organic molecules. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.